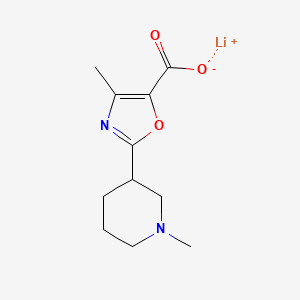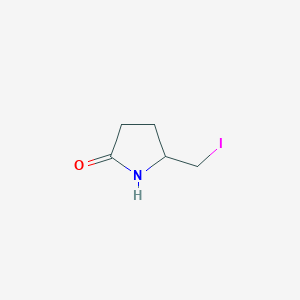![molecular formula C10H8Cl2N4OS2 B2578306 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 481691-44-5](/img/structure/B2578306.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide” is a novel compound that has been studied for its urease inhibitor activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves a condensation reaction between an appropriate mixture of amine, aldehyde, and thioglycolic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiadiazole ring connected to an acetamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The compound has been evaluated in vitro for its urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Applications De Recherche Scientifique
Exploration in Heterocyclic Chemistry
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide belongs to a class of compounds that have drawn interest due to their heterocyclic structure, which is a cornerstone in medicinal chemistry for its potential in drug development. The presence of the 1,3,4-thiadiazole moiety, a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, suggests this compound might exhibit a wide range of biological activities. Heterocyclic compounds like this are the nucleus of many drugs due to their significant pharmacological properties, which can include antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral activities among others. The development of drugs often involves the synthesis of hybrid molecules, combining different moieties to create compounds with interesting biological profiles (Mishra et al., 2015).
Potential in Cancer Research
Research into thiophene analogues, which are structurally related to this compound, has shown that replacing one aromatic ring with an isosteric and/or isoelectronic aromatic ring can retain biological activity. This approach has been applied to the synthesis of thiophene analogues of known carcinogens to evaluate their potential carcinogenicity. Although the study focused on thiophene analogues, it underscores the broader principle that minor modifications to heterocyclic compounds can significantly alter their biological activity and potential applications in cancer research (Ashby et al., 1978).
Antimicrobial and Antifungal Potentials
The antimicrobial and antifungal activities of thiadiazole derivatives, including compounds similar to this compound, have been widely documented. These activities make such compounds valuable in the development of new antimicrobial and antifungal agents. The specific mechanisms through which these compounds exert their effects can vary, including disrupting microbial cell walls, inhibiting critical enzymes, or interfering with DNA replication (Alam, 2018).
Environmental Impact Studies
In addition to direct pharmacological applications, compounds with the 1,3,4-thiadiazole structure could also be significant in environmental studies, particularly in understanding the fate and toxicity of sulfur-containing heterocyclic compounds in aquatic and terrestrial ecosystems. The environmental persistence, bioaccumulation potential, and toxicity effects on non-target organisms of such compounds are critical areas of research that help in assessing their environmental impact and safety profile (Zuanazzi et al., 2020).
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound this compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produces ammonia from urea . This inhibition leads to a decrease in the production of ammonia, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of urease by this compound results in a decrease in the production of ammonia . This can lead to a decrease in pH, which can inhibit the growth of certain bacteria such as Helicobacter pylori .
Orientations Futures
The compound shows promising results as a urease inhibitor, suggesting potential for further evaluation . It might be a promising candidate for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for survival . Further studies are needed to fully understand its potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS2/c11-5-2-1-3-6(8(5)12)14-7(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQPDLUQBVHVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
481691-44-5 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(2,3-DICHLOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)

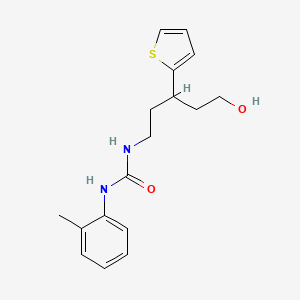
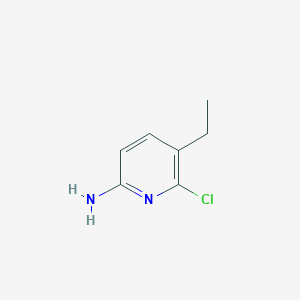

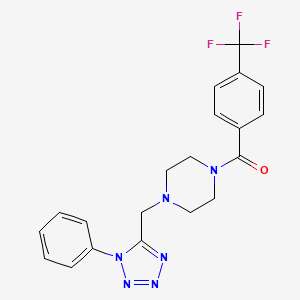

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)
![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)

